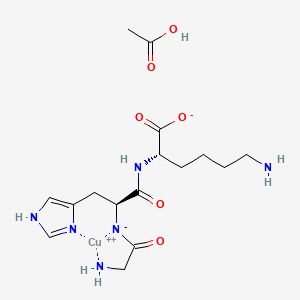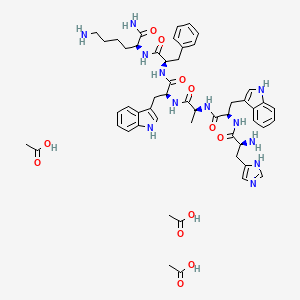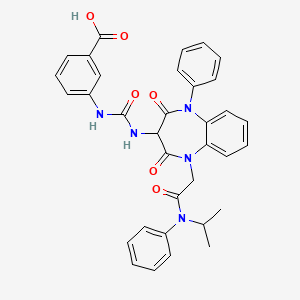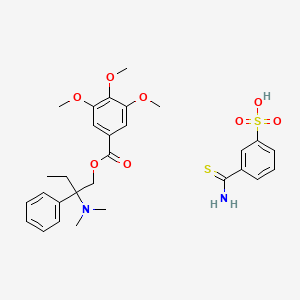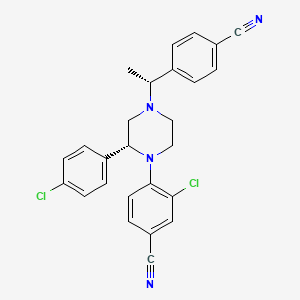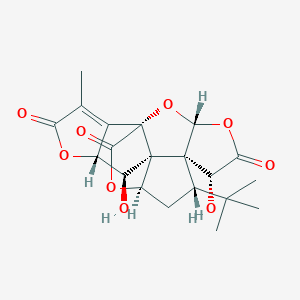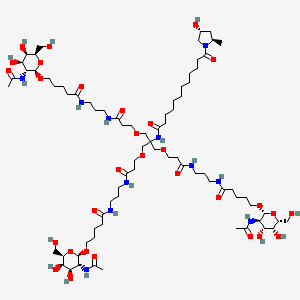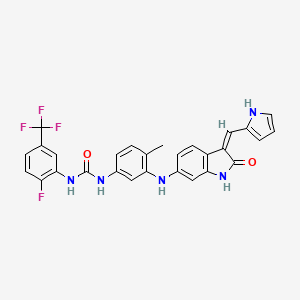
GNF-5837
Übersicht
Beschreibung
GNF-5837 ist ein potenter, selektiver und oral bioverfügbarer Inhibitor von neurotrophen Rezeptortyrosinkinasen, der speziell auf TrkA, TrkB und TrkC abzielt . Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in der Behandlung von Nierenzellkarzinomen .
Wirkmechanismus
Target of Action
GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor . It primarily targets the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . These receptors are vital for neural development and have also been identified as prognostic markers in malignancies of diverse origins .
Mode of Action
The compound interacts with its targets by inhibiting the activities of TrkA and TrkB signaling . This leads to decreased phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases . The binding of ligands to the full-length TrkB receptor leads to ligand–receptor dimerisation and autophosphorylation of tyrosine residues in the intracellular kinase domain of the receptor .
Biochemical Pathways
The inhibition of TrkA and TrkB signaling by this compound affects several biochemical pathways. It leads to a decrease in PI3K-Akt-mTOR signaling and Ras-Raf-MEK-ERK signaling . These pathways are crucial for regulating cell proliferation, survival and death, neurite outgrowth, neuronal transmission, synaptogenesis, and synaptic plasticity .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It suppresses the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound induces G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to confer protection against a range of ferroptosis inducers in several immortalised neuronal and non-neuronal cell lines . This anti-ferroptotic activity is likely due to the compound’s inherent radical-trapping antioxidant properties .
Biochemische Analyse
Biochemical Properties
GNF-5837 interacts with the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . It has been shown to suppress the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound treatment leads to decreased activities of TrkA and TrkB signaling, accompanied by reduced phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases .
Cellular Effects
In cellular contexts, this compound has been shown to induce G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins . Furthermore, this compound inhibits the migration ability of renal cell carcinoma (RCC) cells by impairing Rac1 activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TrkA and TrkB signaling pathways . This leads to decreased phosphorylation levels of AKT and ERK kinases, which are key components of cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
It has been shown to suppress cell viability in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF .
Vorbereitungsmethoden
Die Synthese von GNF-5837 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung von Zwischenprodukten: Die ersten Schritte umfassen die Herstellung von Schlüsselzwischenprodukten durch verschiedene organische Reaktionen.
Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung dieser Zwischenprodukte unter spezifischen Reaktionsbedingungen, um this compound zu bilden.
Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung der Synthese im Labormaßstab, um höhere Ausbeuten und Reinheiten zu erzielen, die für die Produktion im großen Maßstab geeignet sind.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen können auch an this compound unter Verwendung gängiger Reduktionsmittel durchgeführt werden.
Substitution: Substitutionsreaktionen sind möglich, insbesondere unter Beteiligung der aromatischen Ringe in seiner Struktur.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Biologie von neurotrophen Rezeptortyrosinkinasen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität von neurotrophen Rezeptortyrosinkinasen, insbesondere TrkA, TrkB und TrkC . Diese Hemmung führt zu einem verringerten Phosphorylierungsgrad von nachgeschalteten Signalmolekülen wie AKT und extrazellulär regulierter Kinase (ERK), was zu einer reduzierten Zellviabilität und einer erhöhten Apoptose führt . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Trk-Signalweg, der eine entscheidende Rolle beim Zellüberleben, der Proliferation und der Migration spielt .
Analyse Chemischer Reaktionen
GNF-5837 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on this compound using common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the aromatic rings in its structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
GNF-5837 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biology of neurotrophic receptor tyrosine kinases.
Vergleich Mit ähnlichen Verbindungen
GNF-5837 ist einzigartig in seiner potenten und selektiven Hemmung von TrkA, TrkB und TrkC. Ähnliche Verbindungen umfassen:
7,8-Dihydroxyflavone: Ein TrkB-Agonist, der auch neuroprotektive Wirkungen zeigt.
K252a: Ein breitspektriger Kinaseinhibitor, der auch Trk-Rezeptoren anspricht.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUWLSETXNJJT-MTJSOVHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033769-28-6 | |
| Record name | 1033769-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


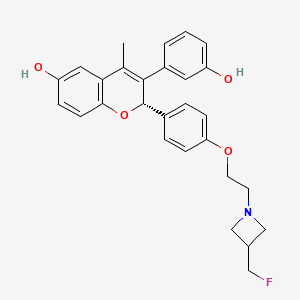
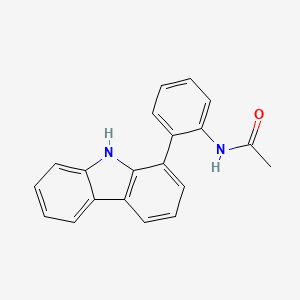
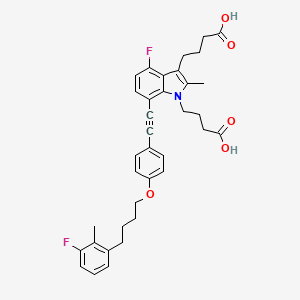
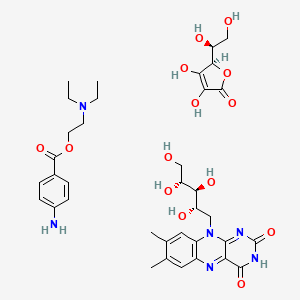
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
